methyl 2-hydroxy-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline-3-carboxylate
Description
Methyl 2-hydroxy-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline-3-carboxylate is a synthetic tetrahydroquinoline derivative featuring a fused bicyclic scaffold with a ketone group at position 5, a hydroxyl group at position 2, and a styryl ((E)-2-phenylethenyl) substituent at position 6.
Properties
Molecular Formula |
C19H17NO4 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
methyl 2,5-dioxo-7-[(E)-2-phenylethenyl]-1,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C19H17NO4/c1-24-19(23)15-11-14-16(20-18(15)22)9-13(10-17(14)21)8-7-12-5-3-2-4-6-12/h2-8,11,13H,9-10H2,1H3,(H,20,22)/b8-7+ |
InChI Key |
IZWSJSDWNOQUBB-BQYQJAHWSA-N |
Isomeric SMILES |
COC(=O)C1=CC2=C(CC(CC2=O)/C=C/C3=CC=CC=C3)NC1=O |
Canonical SMILES |
COC(=O)C1=CC2=C(CC(CC2=O)C=CC3=CC=CC=C3)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of a quinoline derivative with a phenylethenyl compound in the presence of a catalyst can yield the desired product. The reaction conditions often involve refluxing in a suitable solvent, such as methanol or ethanol, and the use of acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The phenylethenyl group can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a quinoline ketone, while reduction of the oxo group can produce a quinoline alcohol .
Scientific Research Applications
Methyl 2-hydroxy-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry due to its adaptability for functionalization and bioactivity modulation. Below, methyl 2-hydroxy-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline-3-carboxylate is compared with two closely related analogs, B7 and B8, from .
Table 1: Structural and Functional Comparison
| Feature | This compound | B7: 4-(4-Methoxyphenyl)-2-methyl-N-(2-methylthiazol-4-yl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide | B8: 4-(3,4-Dimethoxyphenyl)-2-methyl-N-(5-methylthiazol-2-yl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide |
|---|---|---|---|
| Position 2 Substitutent | Hydroxyl (-OH) | Methyl (-CH₃) | Methyl (-CH₃) |
| Position 3 Functional Group | Methyl ester (-COOCH₃) | Carboxamide (-CONH-2-methylthiazol-4-yl) | Carboxamide (-CONH-5-methylthiazol-2-yl) |
| Position 7 Substituent | (E)-Styryl (-CH=CHPh) | None | None |
| Aromatic Substituent | None | 4-Methoxyphenyl at position 4 | 3,4-Dimethoxyphenyl at position 4 |
| Synthetic Yield | Not reported | 25% | 30% |
| Melting Point | Not reported | 166°C | 219°C |
| Biological Activity | Not evaluated | Cytotoxicity against MCF-7, A549, K562 cells (IC₅₀ not specified) | MDR reversal in MES-SA-DX5 cells (resistance factor reduction reported) |
Key Observations :
The styryl group at position 7 introduces a planar, conjugated system absent in B7/B8, which could improve π-π stacking with hydrophobic protein pockets or DNA . Carboxamide vs. Ester: B7/B8 feature thiazole-linked carboxamides at position 3, which may enhance binding to kinases or other amide-sensitive targets, whereas the methyl ester in the target compound could serve as a prodrug moiety .
Biological Implications: B7 and B8 exhibit cytotoxicity and MDR reversal, respectively, suggesting that substituents at positions 3 and 4 critically modulate activity. The absence of a thiazole-carboxamide group in the target compound may limit direct cytotoxic effects but could favor alternative mechanisms .
Synthetic Feasibility :
- The lower yields of B7 (25%) and B8 (30%) highlight challenges in introducing bulky substituents (e.g., thiazole-carboxamides). The target compound’s synthesis may face similar hurdles due to the sterically demanding styryl group .
Table 2: Spectroscopic Data Comparison
| Parameter | Target Compound (Predicted) | B7/B8 (Reported) |
|---|---|---|
| ¹H-NMR | - δ 6.5–7.5 ppm (styryl protons) | - δ 2.3–3.1 ppm (methyl groups) |
| - δ 10–12 ppm (broad, -OH) | - δ 6.7–7.8 ppm (aromatic protons) | |
| ¹³C-NMR | - δ 165–170 ppm (ester carbonyl) | - δ 165–170 ppm (carboxamide carbonyl) |
| IR | - 3400 cm⁻¹ (O-H stretch) | - 3300 cm⁻¹ (N-H stretch) |
| MS | Molecular ion [M+H]⁺ at m/z ~363 (calculated) | [M+H]⁺ at m/z ~438 (B7), ~468 (B8) |
Research Findings and Implications
- B7/B8 Pharmacological Data: B7 showed cytotoxicity against breast (MCF-7), lung (A549), and leukemia (K562) cells, while B8 reversed doxorubicin resistance in MES-SA-DX5 cells. These results suggest that tetrahydroquinoline derivatives with electron-donating aryl groups (e.g., methoxyphenyl) and heterocyclic carboxamides are promising for anticancer applications .
- Target Compound’s Uniqueness : The combination of a hydroxyl group and styryl substituent in the target compound may confer distinct physicochemical properties, such as improved solubility or redox activity, warranting further evaluation against kinase targets or oxidative stress-related pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
